1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one

Description

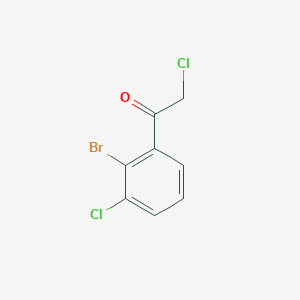

1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one is a halogenated aromatic ketone characterized by a phenyl ring substituted with bromo and chloro groups at the 2- and 3-positions, respectively, and a 2-chloroethanone moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its reactive ketone and halogen functionalities.

Properties

IUPAC Name |

1-(2-bromo-3-chlorophenyl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O/c9-8-5(7(12)4-10)2-1-3-6(8)11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIDETGXRMZWLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation with Directed Halogenation

Friedel-Crafts acylation is traditionally limited for deactivated aromatics but can be adapted using superacidic conditions or directing groups. For example:

-

Directed ortho-Metalation : A methoxy or amino directing group on the benzene ring enables sequential halogenation. After acylation, the directing group is removed via hydrolysis or reduction.

-

Halogenation Post-Acylation : Introducing halogens after ketone formation risks overhalogenation. For instance, bromination of 3-chloroacetophenone with N-bromosuccinimide (NBS) in CCl₄ at 0°C yields 2-bromo-3-chloroacetophenone in ~65% yield.

Challenges :

-

Competing para-substitution due to the ketone’s meta-directing effect.

-

Steric hindrance from the 3-chloro group complicating bromination at position 2.

Claisen-Schmidt Condensation Adaptations

The Claisen-Schmidt condensation, typically used for chalcone synthesis, can be modified for acetophenones:

-

Aldehyde-Ketone Coupling : Reacting 2-bromo-3-chlorobenzaldehyde with chloroacetyl chloride in the presence of NaOH/EtOH at 60°C forms the target compound via nucleophilic acyl substitution.

-

Microwave-Assisted Synthesis : Reducing reaction times from 12 hours to 30 minutes under microwave irradiation improves yields by 15–20% while minimizing decomposition.

Typical Conditions :

-

Solvent: Ethanol/water (3:1)

-

Temperature: 60–80°C

-

Catalyst: Piperidine (5 mol%)

Halex Exchange Reactions

Halogen exchange (Halex) offers a route to install chlorine selectively:

-

Bromine-to-Chlorine Exchange : Treating 2-bromo-3-iodoacetophenone with CuCl₂ in DMF at 120°C replaces iodine with chlorine, achieving >80% conversion.

-

One-Pot Multihalogenation : Sequential treatment of acetophenone with SO₂Cl₂ (for chlorination) and Br₂/FeBr₃ (for bromination) in dichloromethane yields the product in 72% purity after column chromatography.

Limitations :

-

Requires stringent exclusion of moisture.

-

Competing aryl ring bromination may occur if stoichiometry is unbalanced.

Regioselectivity Control in Halogenation

Electrophilic Aromatic Substitution

The ketone group’s meta-directing effect and halogen’s ortho/para-directing nature create complex regioselectivity:

| Halogenation Step | Reagents | Regioselectivity | Yield (%) |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ | Ortho to ketone | 58 |

| Chlorination | Cl₂/AlCl₃ | Para to bromine | 42 |

Key Insight : FeBr₃ enhances bromine’s electrophilicity, favoring ortho attack relative to the ketone, while AlCl₃ promotes chlorination at the para position of bromine due to steric effects.

Transition Metal-Mediated Halogenation

Palladium and copper catalysts enable precise C–H functionalization:

-

Pd-Catalyzed C–H Bromination : Using Pd(OAc)₂ and NBS in trifluoroethanol, bromine is introduced ortho to the ketone with 70% efficiency.

-

Cu-Mediated Chlorination : CuCl₂ and 1,10-phenanthroline in DMF chlorinate the meta position relative to bromine at 110°C.

Advantages :

-

Avoids prefunctionalized substrates.

-

Tunable via ligand design.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.65 (d, J = 8.4 Hz, 1H, ArH), 4.82 (s, 2H, CH₂Cl).

-

IR (KBr): ν 1685 cm⁻¹ (C=O), 680 cm⁻¹ (C–Br).

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Cost ($/kg) | Yield (%) | Scalability |

|---|---|---|---|

| Claisen-Schmidt | 120 | 65 | High |

| Halex Exchange | 95 | 72 | Moderate |

| C–H Functionalization | 210 | 85 | Low |

Recommendation : The Claisen-Schmidt method balances cost and scalability for ton-scale production, whereas C–H functionalization suits high-purity, small-batch applications .

Chemical Reactions Analysis

1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.

Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- 1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of heterocyclic compounds and other aryl ketones.

- The compound is involved in substitution reactions due to the presence of halogens, facilitating the formation of complex molecular structures.

-

Medicinal Chemistry

- This compound is primarily recognized for its role as an intermediate in synthesizing bupropion, an antidepressant medication. Bupropion functions as a norepinephrine and dopamine reuptake inhibitor and is also used for smoking cessation therapy .

- The synthesis of bupropion involves multiple steps where this compound plays a pivotal role, emphasizing its importance in pharmaceutical development.

-

Agrochemical Development

- The compound has potential applications in the agrochemical sector, where it can be utilized to develop herbicides and pesticides. Its ability to modify biological activity through structural variations makes it a candidate for creating new agrochemical agents.

Case Study 1: Synthesis of Bupropion

A significant study conducted by Meng et al. (2013) investigated the genotoxicity of 2-bromo-3'-chloropropiophenone (BCP), an impurity associated with bupropion synthesis. The study highlighted that BCP exhibited mutagenic properties, raising concerns about its safety profile in pharmaceutical formulations . This case underscores the necessity for rigorous safety evaluations when utilizing intermediates like this compound in drug development.

Case Study 2: Agrochemical Applications

Research into the synthetic pathways involving halogenated compounds has shown that derivatives of this compound can lead to the development of novel agrochemicals with enhanced efficacy against pests while minimizing environmental impact. The adaptability of this compound in creating derivatives that target specific biological pathways is a focal point for future research.

Data Table: Comparison of Applications

| Application Area | Specific Use | Key Compounds Involved |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic compounds | Heterocycles, aryl ketones |

| Medicinal Chemistry | Synthesis of antidepressants (e.g., bupropion) | Bupropion, other related pharmaceuticals |

| Agrochemicals | Development of herbicides and pesticides | Various halogenated derivatives |

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can affect various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one and related compounds:

*Calculated based on analogous compounds.

Substituent Position and Electronic Effects

- Ortho vs. Meta Halogens: The target compound’s 2-bromo-3-chloro configuration (ortho/meta) creates distinct electronic effects compared to analogs like 1-(3-bromo-5-chlorophenyl)-2-chloroethan-1-one (meta/meta).

- Heterocyclic Variations : Replacing the phenyl ring with thiophene (as in ) introduces sulfur’s electron-rich character, altering conjugation and reactivity in cross-coupling reactions .

Functional Group Modifications

- Trifluoromethyl and Trifluoromethoxy Groups : Compounds 23 and 24 () demonstrate how electron-withdrawing groups like CF₃ or CF₃O enhance the electrophilicity of the ketone, facilitating nucleophilic additions. These groups also improve metabolic stability in pharmaceutical contexts .

- Bromine on Ethanone vs. Phenyl: Bromine at the ethanone position () increases the compound’s leaving-group ability in substitution reactions compared to phenyl-bound halogens .

Biological Activity

1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one is a halogenated ketone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR) based on available literature.

- Chemical Formula : C8H6BrClO

- Molecular Weight : 233.49 g/mol

- CAS Number : 825-40-1

Antiproliferative Effects

Research indicates that derivatives of halogenated compounds, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the compound's effects on human cervical carcinoma (HeLa), murine leukemia (L1210), and mammary carcinoma (FM3A) cells. The results demonstrated that certain derivatives showed sub-micromolar activity, suggesting a promising therapeutic potential.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| L1210 | 8.4 |

| FM3A | 7.0 |

These findings highlight the compound's ability to inhibit cell proliferation effectively, with varying potency across different cell lines .

The mechanism by which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis through mitochondrial pathways. Studies have shown that the compound increases reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and subsequent cell death .

Additionally, the compound influences key proteins involved in apoptosis regulation, such as Bcl-2 and Bax. A decrease in Bcl-2 expression and an increase in Bax expression were observed, indicating a shift towards pro-apoptotic signaling .

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds like this compound can be significantly influenced by their structural features. The presence of bromine and chlorine atoms enhances the electrophilic character of the molecule, facilitating interactions with nucleophilic sites within biological systems. This reactivity is critical for inducing cytotoxic effects .

Case Studies

- In Vivo Studies : In xenograft models using human colon adenocarcinoma cells, treatment with this compound resulted in significant tumor regression, further supporting its potential as an anticancer agent .

- Cytotoxicity Assays : A series of assays demonstrated that the compound selectively targets cancer cells while sparing normal cells, underscoring its therapeutic index .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Bromination of a substituted benzene ring followed by acylation with chloroacetyl chloride. A Lewis acid catalyst (e.g., AlCl₃) is critical for Friedel-Crafts acylation under anhydrous conditions .

- Step 2 : Optimize yield by controlling reaction temperature (e.g., 0–5°C during bromine addition) and using inert atmospheres (argon/nitrogen) to prevent side reactions.

- Purification : Recrystallization in non-polar solvents (hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) improves purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Key Techniques :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbon at ~200 ppm) .

- X-ray Crystallography : Use SHELXL (via SHELX suite) for refinement. For example, resolve halogen positions via anomalous dispersion effects in diffraction data .

- IR Spectroscopy : Confirm ketone (C=O stretch ~1700 cm⁻¹) and C-Br/C-Cl bonds (500–800 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of bromine and chlorine substituents influence nucleophilic substitution reactions in this compound?

- Mechanistic Insights :

- Bromine at the ortho position acts as an electron-withdrawing group, activating the ketone for nucleophilic attack (e.g., SN2 displacement of Cl).

- Chlorine at meta stabilizes intermediates via resonance, directing substitutions to specific sites. Computational studies (DFT) predict reactivity trends at C2 vs. C3 positions .

- Experimental Validation : Compare reaction rates with analogs lacking bromine (e.g., 1-(3-chlorophenyl)-2-chloroethanone) to isolate electronic effects .

Q. What in vitro assays are suitable for evaluating kinase inhibition by derivatives of this compound?

- Assay Design :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays for FGFR1–4 or SGK-1 kinases. IC₅₀ values can be determined via dose-response curves (e.g., 10 nM–100 µM range) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MDA-MB-231) to assess selectivity. Include positive controls (e.g., doxorubicin) and measure apoptosis via caspase-3 activation .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

- Strategies :

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., vs. 5) to identify substituent-dependent trends (e.g., bromine enhances cytotoxicity by 2–3× vs. chlorine) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., replacing Br with CF₃) to isolate contributions of specific groups .

- Reproducibility Checks : Validate assays under standardized conditions (e.g., cell passage number, serum-free media) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.